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molecular formula C9H10N2O B1358083 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde CAS No. 204452-93-7

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde

Cat. No. B1358083
M. Wt: 162.19 g/mol
InChI Key: GJAACFNQDNFJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211184B1

Procedure details

14-2 (10 g, 0.048 mol) was trifluoroacetic acid (50 mL) and the resulting solution stirred under argon for 12.5 h. The TFA was removed at reduced pressure and the residue partitioned between sat. NaHCO3 and CH2Cl2. The organic layer was dried, concentrated and passed through a 3 in. pad of silica gel (10% acetone/CH2Cl2) and concentrated to afford 14-3 as a yellow crystalline solid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[CH:13]=[CH:12][C:11]2[CH2:10][CH2:9][CH2:8][NH:7][C:6]=2[N:5]=1>FC(F)(F)C(O)=O>[N:5]1[C:6]2[NH:7][CH2:8][CH2:9][CH2:10][C:11]=2[CH:12]=[CH:13][C:4]=1[CH:3]=[O:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=NC=2NCCCC2C=C1)OC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution stirred under argon for 12.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The TFA was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between sat. NaHCO3 and CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
pad of silica gel (10% acetone/CH2Cl2) and concentrated

Outcomes

Product
Details
Reaction Time
12.5 h
Name
Type
product
Smiles
N1=C(C=CC=2CCCNC12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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